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Compound of Interest

Compound Name:
O-Demethyl Lenvatinib

hydrochloride

Cat. No.: B10854538 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
O-Demethyl Lenvatinib is a primary metabolite of Lenvatinib, a multi-targeted tyrosine kinase

inhibitor used in the treatment of various cancers. Ensuring the stability of an active

pharmaceutical ingredient (API) like O-Demethyl Lenvatinib hydrochloride is critical for

maintaining its quality, safety, and efficacy throughout its shelf life. This document provides a

comprehensive protocol for the stability testing of O-Demethyl Lenvatinib hydrochloride,

drawing upon established International Council for Harmonisation (ICH) guidelines and

methodologies applied to its parent compound, Lenvatinib.

The stability testing program is designed to evaluate how the quality of the drug substance

varies with time under the influence of environmental factors such as temperature, humidity,

and light. The protocol covers forced degradation studies to identify potential degradation

products and establish the intrinsic stability of the molecule, as well as long-term and

accelerated stability studies to determine a retest period and recommend storage conditions.

Scope
This protocol applies to the stability testing of O-Demethyl Lenvatinib hydrochloride as a

bulk drug substance. It outlines the procedures for forced degradation studies and a formal

stability study under ICH-recomme nded conditions.
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Materials and Equipment
Materials

O-Demethyl Lenvatinib hydrochloride reference standard

Hydrochloric acid (HCl), analytical grade

Sodium hydroxide (NaOH), analytical grade

Hydrogen peroxide (H2O2), 30%, analytical grade

High-purity water (Milli-Q or equivalent)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ortho-phosphoric acid, analytical grade

Buffer salts (e.g., potassium phosphate), HPLC grade

Equipment
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid

Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector

LC-Mass Spectrometry (LC-MS/MS) system for degradation product identification

ICH-compliant stability chambers with temperature and humidity control

Photostability chamber

Calibrated pH meter

Analytical balance

Volumetric glassware

Water bath/oven
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Experimental Protocols
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. The

method must be able to accurately quantify the decrease in the amount of the active ingredient

and separate it from any degradation products. An example of a suitable UPLC method,

adapted from literature on Lenvatinib, is provided below.

Parameter Condition

Column UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm)

Mobile Phase
0.1% Ortho-phosphoric acid in water:

Acetonitrile (Gradient or Isocratic)

Flow Rate 0.3 - 0.5 mL/min

Column Temperature 30°C

Detection Wavelength 240 nm (or as determined by UV scan)

Injection Volume 1-5 µL

Method Validation: The analytical method must be validated according to ICH Q2(R1)

guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products and

establish the degradation pathways of O-Demethyl Lenvatinib hydrochloride. This

information is crucial for developing and validating a suitable stability-indicating method.
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Stress Condition Protocol

Acid Hydrolysis

Dissolve the sample in 0.1 M HCl and heat at

80°C for a specified time (e.g., 2, 4, 8 hours).

Neutralize the solution before analysis.

Base Hydrolysis

Dissolve the sample in 0.1 M NaOH and heat at

80°C for a specified time. Neutralize the solution

before analysis.

Oxidative Degradation
Treat the sample solution with 3-30% H2O2 at

room temperature for a specified time.

Thermal Degradation
Expose the solid drug substance to dry heat

(e.g., 105°C) for a specified duration.

Photolytic Degradation

Expose the solid drug substance to light

providing an overall illumination of not less than

1.2 million lux hours and an integrated near-

ultraviolet energy of not less than 200 watt

hours/square meter (as per ICH Q1B). A control

sample should be protected from light.

Data Presentation: Forced Degradation Summary

Stress
Condition

Reagent/Co
ndition

Duration
%
Degradatio
n

No. of
Degradants

Remarks

Acid
Hydrolysis

0.1 M HCl,
80°C

8 hours

Base

Hydrolysis

0.1 M NaOH,

80°C
8 hours

Oxidation 3% H2O2, RT 24 hours

Thermal 105°C 48 hours

| Photolytic | 1.2 million lux hrs | - | | | |
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Formal Stability Study
The formal stability study is conducted to establish a retest period for the drug substance. The

study should be conducted on at least three primary batches of the API.

Storage Conditions and Testing Frequency

Study Type Storage Condition Minimum Duration
Testing Frequency
(Months)

Long-term
25°C ± 2°C / 60% RH

± 5% RH
12 months 0, 3, 6, 9, 12, 18, 24

Intermediate
30°C ± 2°C / 65% RH

± 5% RH
6 months 0, 3, 6

Accelerated
40°C ± 2°C / 75% RH

± 5% RH
6 months 0, 3, 6

Note: Intermediate testing is performed if a significant change occurs during accelerated

studies. For refrigerated storage, long-term is 5°C ± 3°C and accelerated is 25°C ± 2°C / 60%

RH ± 5% RH.

Stability Testing Parameters

The following parameters should be tested at each time point:

Appearance (visual inspection)

Assay (using the validated stability-indicating method)

Purity/Degradation products (quantification of any new or existing impurities)

Water content (Karl Fischer titration, if applicable)

Data Presentation: Long-Term Stability Data Summary
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Testing
Interval
(Months)

Storage
Condition

Appearance Assay (%)
Total
Impurities
(%)

Water
Content (%)

0 -

3 25°C/60%RH

6 25°C/60%RH

9 25°C/60%RH

| 12 | 25°C/60%RH | | | | |

Visualizations
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Phase 1: Method Development & Forced Degradation

Phase 2: Formal Stability Study

Phase 3: Outcome

Develop Stability-
Indicating Method

Validate Method (ICH Q2)

Perform Forced Degradation
(Acid, Base, Oxidative, Thermal, Photo)

Identify Degradation Products
(LC-MS/MS)

Place 3 Batches on Stability
(Long-term & Accelerated) Test at Specified Intervals Analyze Data

(Appearance, Assay, Impurities) Evaluate Results

Establish Retest Period

Recommend Storage Conditions

Click to download full resolution via product page

Caption: Experimental workflow for stability testing.
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Hypothetical Lenvatinib Signaling Pathway Inhibition
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Caption: Lenvatinib's multi-targeted kinase inhibition.

To cite this document: BenchChem. [Application Notes & Protocols: Stability Testing of O-
Demethyl Lenvatinib Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854538#o-demethyl-lenvatinib-hydrochloride-
stability-testing-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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